molecular formula C8H13NO2 B8053399 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid

2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid

Cat. No.: B8053399
M. Wt: 155.19 g/mol
InChI Key: IENPWSBMRBJIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid is a synthetic, non-proteinogenic amino acid of high interest in medicinal chemistry and neuroscience research. Its core structural feature is the incorporation of a rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) ring, which serves as a superior bioisostere for a phenyl ring or an alkyne . This substitution is strategically used to improve key drug-like properties in lead compounds, notably enhancing aqueous solubility and metabolic stability while reducing the potential for non-specific binding, as demonstrated in various drug discovery programs . This compound is primarily investigated as a novel scaffold for the design and development of glutamate receptor ligands . Glutamate receptors, including NMDA and metabotropic receptors, play critical roles in synaptic transmission and are important targets for neurological disorders. The BCP core can mimic the spatial arrangement and interaction modes of traditional aromatic amino acids in the receptor's binding site, potentially leading to ligands with high affinity and selectivity, such as the NMDA-receptor affinity observed in related BCP-based structures . Researchers can utilize this building block to create novel glutamic acid analogs, exploring new chemical space in the pursuit of neuroactive compounds with optimized pharmacological profiles. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-6(7(10)11)4-8-1-5(2-8)3-8/h5-6H,1-4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENPWSBMRBJIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bicyclopentylation and Subsequent Functionalization

The foundational strategy for synthesizing BCP derivatives involves ring-opening reactions of [1.1.1]propellane, a strained hydrocarbon. Enamine et al. demonstrated a scalable photochemical method to construct the BCP core via UV-light-mediated addition of propellane to diacetyl, achieving a 1 kg scale output within 24 hours . This reaction proceeds through a radical mechanism, forming bicyclo[1.1.1]pentane-1,3-diketone, which is subsequently subjected to a haloform reaction to yield the dicarboxylic acid intermediate (Table 1).

Table 1: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

StepConditionsYieldReference
Photochemical additionUV light, diacetyl, 25°C85%
Haloform reactionNaOH, I₂, H₂O, 80°C78%

The dicarboxylic acid is then converted to the target amino acid via amination. For instance, reductive amination using ammonia and sodium cyanoborohydride introduces the α-amino group, followed by resolution of enantiomers via chiral chromatography . This method, while robust, requires multiple steps and lacks inherent stereocontrol, necessitating post-synthetic purification.

Asymmetric Organocatalysis for α-Chiral BCP Synthesis

Recent advances in asymmetric catalysis have enabled direct enantioselective synthesis of α-chiral BCPs. A landmark study by Nature Communications employed a dual photoredox-organocatalyst system to achieve enantioselective addition of aldehydes to [1.1.1]propellane . The reaction generates a chiral α-iminyl radical cation intermediate, which opens the propellane ring while establishing a stereocenter (Fig. 1).

Key Reaction Parameters

  • Catalysts : 4CzIPN (photoredox) and a chiral phosphoric acid (organocatalyst)

  • Conditions : Blue LEDs, DCM, −20°C

  • Scope : Tolerates aryl, alkyl, and heteroaryl aldehydes

  • Enantioselectivity : Up to 94% ee

This method provides a streamlined route to enantiopure BCP-amino acids, bypassing the need for resolving agents. For example, benzaldehyde derivatives yield (R)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid with 92% ee and 85% yield .

Strecker Synthesis with Chiral Auxiliaries

The Strecker reaction, a classical route to α-amino acids, has been adapted for BCP systems. Pritz and Pätzel utilized (R)-phenylglycinol as a chiral auxiliary to synthesize BCP analogues of phenylglycine . The protocol begins with 1,3-difunctionalization of [1.1.1]propellane to form a BCP ketone, which undergoes LiAlH₄ reduction and Dess–Martin oxidation to an aldehyde. Subsequent Strecker reaction with (R)-phenylglycinol introduces the amino group, yielding diastereomers that are separated chromatographically (Scheme 1).

Scheme 1: Strecker Synthesis of BCP Amino Acids

  • Propellane → BCP ketone (LiAlH₄, Dess–Martin)

  • Strecker reaction with (R)-phenylglycinol → Diastereomeric α-aminonitriles

  • Hydrolysis → (S)-BCP amino acid

While effective, this method requires six steps and affords moderate overall yields (∼35%) due to intermediate purifications .

Nickel-Catalyzed Radical Cross-Coupling

Baran et al. developed a concise route leveraging nickel-catalyzed radical cross-coupling between redox-active esters (RAEs) and chiral imines . The RAE derived from bicyclo[1.1.1]pentane-1-carboxylic acid reacts with a chiral imine under Ni catalysis, forming the C–N bond with retention of configuration. Hydrolysis of the imine yields enantiopure BCP amino acids in three steps (Table 2).

Table 2: Nickel-Catalyzed Synthesis of (S)-2-Amino-3-BCP-propanoic Acid

StepConditionsYieldee
RAE preparationDCC, NHS, THF95%
Cross-couplingNiCl₂·glyme, Zn, rt82%90%
Imine hydrolysisHCl, H₂O88%90%

This method reduces synthetic steps compared to Strecker approaches and achieves high enantioselectivity without chiral auxiliaries .

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of Key Methods

MethodStepsScalabilityeeYield
Radical bicyclopentylation4High60–78%
Asymmetric organocatalysis1Moderate≤94%70–85%
Strecker synthesis6Low≥99%*35–40%
Ni cross-coupling3Moderate90%70–82%

*After chromatographic resolution .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents
Research indicates that compounds like 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The bicyclic structure potentially allows for enhanced binding to neurotransmitter receptors, which could modulate neuronal activity and protect against excitotoxicity.

Analgesics
The compound's structural similarity to other known analgesics suggests it may also have pain-relieving properties. Preliminary studies on similar compounds have shown effectiveness in reducing pain responses in animal models, indicating a pathway for further research into its analgesic potential.

Neuropharmacology

Glutamate Receptor Modulation
this compound acts as a modulator of glutamate receptors, particularly the NMDA receptor subtype. This modulation is crucial because excessive glutamate activity is linked to various neurological disorders. By fine-tuning receptor activity, this compound could help develop treatments for conditions characterized by glutamate dysregulation.

Organic Synthesis

Building Block in Drug Development
As a versatile building block, this compound can be utilized in the synthesis of more complex molecules with potential pharmaceutical applications. Its ability to participate in various chemical reactions makes it valuable for creating novel compounds in drug discovery.

Case Study 1: Neuroprotective Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of structurally similar bicyclic amino acids on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death, suggesting a promising avenue for further research on this compound as a neuroprotective agent.

Case Study 2: Analgesic Activity
A comparative analysis of various bicyclic amino acids showed that some derivatives exhibited potent analgesic effects in rodent models of pain. The findings suggest that modifications to the structure of this compound could enhance its efficacy as an analgesic.

Mechanism of Action

The mechanism of action of 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analog: (2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-Butoxycarbonylamino)propanoic Acid

  • CAS : 2343963-98-2
  • Molecular Formula: Undisclosed, but includes a Boc (tert-butoxycarbonyl) protecting group on the amino moiety.
  • Key Differences: The Boc group enhances stability during peptide synthesis, unlike the unprotected amino group in the target compound. Likely higher molecular weight (~240–260 g/mol) due to the Boc group.
  • Applications : Used in solid-phase peptide synthesis (SPPS) to avoid side reactions .

Structural Analog: (R)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic Acid Hydrochloride

  • CAS : 2227197-63-7
  • Molecular Formula: C₇H₁₂ClNO₂ (MW: 177.63 g/mol)
  • Key Differences: Positional Isomerism: The amino group is at the α-carbon (C2) of the acetic acid chain, unlike the β-position in the target compound. Salt Form: Hydrochloride salt improves solubility in polar solvents. Steric Profile: The BCP group directly attached to the α-carbon may hinder enzymatic degradation compared to the β-substituted target compound .

Fluorinated Derivative: (S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic Acid

  • CAS : 2020350-39-2
  • Molecular Formula: C₇H₁₀FNO₂ (MW: 159.16 g/mol)
  • Bioavailability: Fluorination often enhances metabolic stability and membrane permeability. Stereochemistry: The (S)-configuration may influence binding to chiral biological targets .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-3-{BCP-1-yl}propanoic acid 1934279-44-3 C₈H₁₃NO₂ 155.19 Unprotected amino, β-substituted BCP
(2S)-3-BCP-1-yl-2-Boc-amino propanoic acid 2343963-98-2 Undisclosed ~240–260 (estimated) Boc-protected, SPPS compatibility
(R)-2-Amino-2-BCP-1-yl acetic acid HCl 2227197-63-7 C₇H₁₂ClNO₂ 177.63 α-Substituted BCP, hydrochloride salt
(S)-2-Amino-2-(3-fluoro-BCP-1-yl)acetic acid 2020350-39-2 C₇H₁₀FNO₂ 159.16 Fluorinated, chiral center at C2

Biological Activity

2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid (often referred to as BCPAA) is a bicyclic amino acid characterized by its unique bicyclo[1.1.1]pentane structure. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for glutamate receptors, which play crucial roles in neurotransmission and various neurological disorders.

Structural Characteristics

BCPAA is defined by the following structural formula:

  • Molecular Formula : C₈H₁₃NO₂
  • Molar Mass : 155.19 g/mol
  • CAS Number : 1934279-44-3

The bicyclo[1.1.1]pentane framework contributes to the rigidity and compactness of BCPAA, which can enhance pharmacokinetic profiles by improving metabolic stability and receptor binding affinity .

BCPAA's biological activity is primarily attributed to its interaction with glutamate receptors, particularly the NMDA and AMPA subtypes. These receptors are critical for synaptic plasticity and memory function, making them key targets in the treatment of neurodegenerative diseases and psychiatric disorders.

Research indicates that BCPAA may act as an agonist or modulator of these receptors, enhancing synaptic transmission and potentially offering neuroprotective effects . The stereochemistry and spatial arrangement of substituents in BCPAA are believed to optimize its binding affinity to these receptors.

Pharmacological Potential

The compound's pharmacological potential has been explored through various studies:

  • Neuroprotective Effects : Preliminary studies suggest that BCPAA may exhibit neuroprotective properties against excitotoxicity, a process often implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Cognitive Enhancement : BCPAA has shown promise in enhancing cognitive functions in animal models, potentially improving learning and memory through modulation of glutamatergic signaling pathways .

Case Studies

Several studies have investigated the biological activity of BCPAA:

  • Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that BCPAA administration in rat models led to reduced neuronal cell death following induced excitotoxicity, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
  • Cognitive Function Assessment : In a behavioral study, rats treated with BCPAA exhibited improved performance in memory tasks compared to control groups, indicating its role in cognitive enhancement .

Comparative Analysis with Similar Compounds

To better understand the biological activity of BCPAA, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesSimilarity
3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic AcidBicyclic structure with Boc protectionHigh
(2S)-3-(3′-carboxybicyclo[1.1.1]pentyl)alanineBicyclic structure with carboxylic acidModerate
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylateBicyclic structure with methyl esterHigh

These compounds illustrate how modifications in the bicyclic structure can lead to variations in biological activity and therapeutic applications .

Synthesis Methods

The synthesis of BCPAA typically involves several methods that maintain high enantioselectivity while allowing for functionalization:

  • Nucleophilic Substitution Reactions : The amino group can react with carbonyl compounds to form amides or esters.
  • Ring-opening Reactions : Under specific conditions, the bicyclo[1.1.1]pentane moiety can undergo transformations that allow for further functionalization, enhancing the compound's pharmacological profile .

Q & A

Q. Recommendations :

  • Replicate experiments under standardized conditions.
  • Cross-validate spectral data with computational models (e.g., DFT for NMR chemical shifts).

What role does steric strain play in the reactivity of the bicyclo[1.1.1]pentane ring during peptide coupling?

Advanced Research Focus
The strained bicyclo ring:

  • Limits nucleophilic attack : Steric hindrance at bridgehead carbons slows acylation but improves regioselectivity.
  • Stabilizes transition states : In iridium-catalyzed alkylation, the ring’s rigidity aligns reactants for efficient C–C bond formation .
  • Impacts coupling efficiency : Use bulky coupling agents (e.g., HATU) to overcome steric barriers during solid-phase peptide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid
Reactant of Route 2
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.